E-去甲诺雷德昔芬

描述

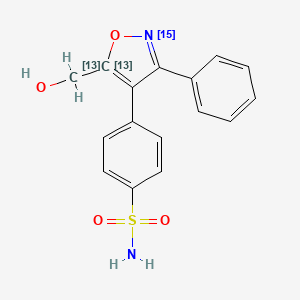

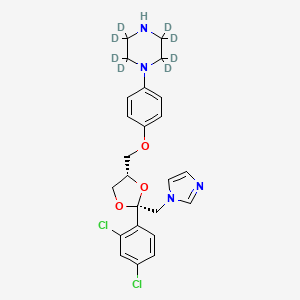

E-Norendoxifen is a compound with the molecular formula C24H25NO2 . It is also known as 4-hydroxy-N,N-didesmethyltamoxifen . It is a nonsteroidal aromatase inhibitor of the triphenylethylene group . It is an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen .

Synthesis Analysis

The first synthesis of E-Norendoxifen has been reported . This included syntheses of (E)-norendoxifen, (Z)-norendoxifen, and (E,Z)-norendoxifen isomers . The synthesis of mixed (E,Z)-norendoxifen revealed that the E- and Z- isomers had strikingly different solubilities in methanol .Molecular Structure Analysis

The molecular weight of E-Norendoxifen is 359.5 g/mol . The IUPAC name is 4- [ ( E )-1- [4- (2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The synthesis of E-Norendoxifen involves a McMurry coupling reaction with propiophenone, which affords the diphenol in high yield . The diphenol is then monoalkylated with 2-iodoacetamide in the presence of potassium carbonate to provide the amide .Physical And Chemical Properties Analysis

E-Norendoxifen has a molecular weight of 359.5 g/mol, a XLogP3-AA of 5.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 7 . The exact mass is 359.188529040 g/mol, and the monoisotopic mass is also 359.188529040 g/mol .科学研究应用

双重芳香化酶抑制和雌激素受体调节活性: E-去甲诺雷德昔芬以各种形式合成,包括(E)-和(Z)-异构体。这些化合物对芳香化酶和雌激素受体都显示出亲和力,表明它们在乳腺癌治疗中的潜力。与(Z)-异构体相比,(E)-异构体对芳香化酶具有更高的抑制能力,使其特别有效 (Lv, Liu, Lu, Flockhart, & Cushman, 2013).

细胞色素P450酶的抑制: E-去甲诺雷德昔芬表现出抑制关键药物代谢细胞色素P450酶的能力。此特性对于了解其在临床使用中的潜在药物-药物相互作用概况至关重要 (Liu, Flockhart, Lu, Lv, Lu, Han, Cushman, & Flockhart, 2013).

去甲诺雷德昔芬类似物的开发: 对结构相关的去甲诺雷德昔芬类似物进行的研究旨在优化乳腺癌治疗的疗效和选择性。其中一种化合物4'-羟基去甲诺雷德昔芬,对芳香化酶的效力增加,对雌激素受体的亲和力也增加 (Lv, Liu, Skaar, Flockhart, & Cushman, 2015).

去甲诺雷德昔芬的代谢处置: 对去甲诺雷德昔芬在体外代谢处置的研究已经确定了参与其从依西美坦形成的关键酶。CYP3A5和CYP2D6是能够进行这种转化的主要酶,这对于了解其药代动力学非常重要 (Ma, Chu, Lu, Liu, Zhang, Liu, & Tang, 2018).

三苯乙烯的铃木合成: 对去甲诺雷德昔芬及其类似物合成的研究已经导致了新方法的开发,例如双铃木偶联策略。这有助于探索乳腺癌的新型治疗剂 (Zhao, Jin, Liu, Skaar, Ipe, Lv, Flockhart, & Cushman, 2016).

作为芳香化酶抑制剂的潜力: 去甲诺雷德昔芬已被确定为一种有效且选择性的芳香化酶抑制剂,显示出作为针对乳腺癌的新型治疗剂的先导化合物的希望 (Lu, Xu, Pei, Mayhoub, Cushman, & Flockhart, 2012).

作用机制

安全和危害

E-Norendoxifen is a metabolite of the selective estrogen receptor modulator (SERM) tamoxifen . It has been evaluated in phase 1/2 clinical studies for its efficacy in patients with endocrine-refractory metastatic breast cancer as well as in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors .

未来方向

The affinities of both isomers for aromatase and the estrogen receptors, as well as the pharmacokinetic results, support the further development of E-Norendoxifen and its analogues for breast cancer treatment . The summarized body of literature provides compelling arguments for the ongoing development of E-Norendoxifen as a novel drug for multiple indications .

属性

IUPAC Name |

4-[(E)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQBLTPGQSYLHD-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E-Norendoxifen | |

CAS RN |

1394929-55-5 | |

| Record name | E-Norendoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394929555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-NORENDOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI9AT88BS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does E-Norendoxifen interact with aromatase and what are the downstream effects of this interaction?

A1: E-Norendoxifen acts as a potent competitive inhibitor of aromatase (CYP19), the enzyme responsible for converting testosterone to estradiol [, , , , ]. This inhibition effectively reduces the production of estradiol, which is a key driver of hormone receptor-positive breast cancer in postmenopausal women [, , , , ]. The E-isomer exhibits a 9.3-fold higher inhibitory ability against aromatase compared to the Z-isomer, highlighting its superior potency [, , , , ].

Q2: How does the structure of E-Norendoxifen relate to its activity as an aromatase inhibitor and estrogen receptor modulator?

A2: While the exact structural basis for E-Norendoxifen's interaction with aromatase is not fully elucidated in the provided abstracts, research suggests that the E-isomer's configuration allows for more favorable binding within the enzyme's active site compared to the Z-isomer [, , , , ]. This difference in binding affinity contributes to the observed difference in inhibitory potency between the two isomers [, , , , ]. Further investigation into the structure-activity relationship, potentially through docking and energy minimization studies as suggested in one study [], could provide a more detailed understanding of the key structural features contributing to E-Norendoxifen's activity.

Q3: Beyond aromatase, does E-Norendoxifen interact with other cytochrome P450 enzymes involved in drug metabolism?

A3: Yes, studies indicate that E-Norendoxifen can inhibit other cytochrome P450 enzymes, including CYP1A2, CYP3A4, CYP3A5, and CYP2C19, albeit with varying potencies [, , , ]. Specifically, it demonstrates a competitive inhibition mechanism against CYP2C19 and a non-competitive mechanism against CYP3A4 and CYP3A5 [, ]. These findings suggest a potential for drug-drug interactions when E-Norendoxifen is administered alongside medications metabolized by these enzymes.

Q4: Are there any known differences in the pharmacokinetic profiles of E-Norendoxifen and Z-Norendoxifen?

A4: While the provided research focuses on in vitro studies, one study did investigate the pharmacokinetic parameters of (E,Z)-Norendoxifen in mice []. Interestingly, this study found that the Z-isomer resulted in significantly higher plasma concentrations and exposures (AUC values) than E-Norendoxifen []. This difference in pharmacokinetics could have implications for the in vivo efficacy and potential side effect profiles of each isomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)

![3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE](/img/no-structure.png)

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)